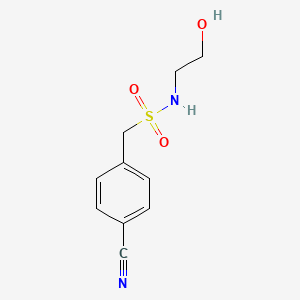
1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide is an organic compound that features a cyanophenyl group, a hydroxyethyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reactors, more efficient mixing, and possibly continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 1-(4-carboxyphenyl)-N-(2-hydroxyethyl)methanesulfonamide
Reduction: 1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The hydroxyethyl and sulfonamide groups can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide
- 1-(4-carboxyphenyl)-N-(2-hydroxyethyl)methanesulfonamide
- 1-(4-methylphenyl)-N-(2-hydroxyethyl)methanesulfonamide
Uniqueness
1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications where specific interactions with biological targets or unique material properties are desired.
Properties
Molecular Formula |
C10H12N2O3S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O3S/c11-7-9-1-3-10(4-2-9)8-16(14,15)12-5-6-13/h1-4,12-13H,5-6,8H2 |
InChI Key |
NXOUHYCWKMJXRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCCO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


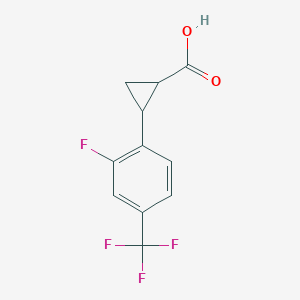
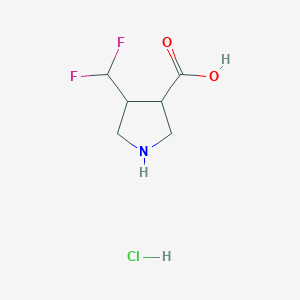
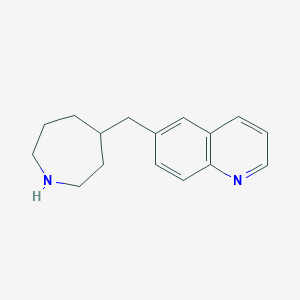


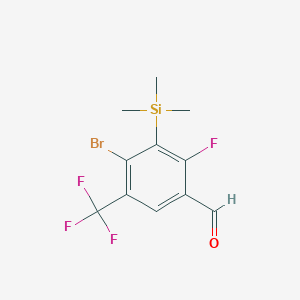
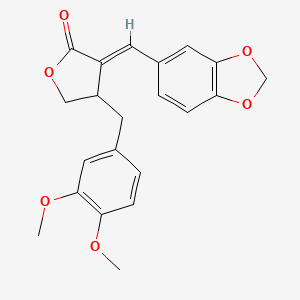



![[4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol](/img/structure/B12309867.png)
![N-(pyridin-4(1H)-ylidene)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide](/img/structure/B12309869.png)
![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12309873.png)

